Diphenyl-silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

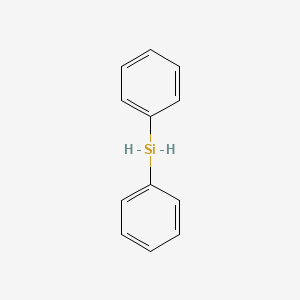

Structure

3D Structure

Properties

IUPAC Name |

diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSGNNYCFPWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29829-79-6 | |

| Details | Compound: Benzene, 1,1′-silylenebis-, homopolymer | |

| Record name | Benzene, 1,1′-silylenebis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

184.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-12-2 | |

| Record name | Diphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diphenylsilane from Dichlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenylsilane (B1312307) from dichlorodiphenylsilane (B42835), focusing on a detailed experimental protocol and the characterization of the final product. The primary method discussed is the reduction of dichlorodiphenylsilane using a combination of lithium aluminum hydride (LiAlH4) and calcium hydride (CaH2).

Introduction

Diphenylsilane is a versatile organosilicon compound widely utilized in organic synthesis as a mild and selective reducing agent. Its applications span from the reduction of carbonyl compounds and esters to its use in hydrosilylation reactions. The synthesis of diphenylsilane from the readily available precursor, dichlorodiphenylsilane, is a fundamental transformation in organosilicon chemistry. This guide details a robust and high-yielding protocol for this conversion, providing valuable information for researchers in synthetic chemistry and drug development who may employ diphenylsilane in their work.

Reaction Pathway and Mechanism

The core of the synthesis is the reduction of the silicon-chlorine bonds in dichlorodiphenylsilane to silicon-hydrogen bonds. This is achieved using a powerful hydride-donating agent, lithium aluminum hydride, in conjunction with calcium hydride. The overall reaction is as follows:

Reaction: Dichlorodiphenylsilane + 2 [H] → Diphenylsilane + 2 HCl

In this process, the highly reactive hydride ions (H-) from the reducing agents nucleophilically attack the electrophilic silicon center, displacing the chloride ions. The reaction is typically carried out in an inert, anhydrous solvent to prevent the quenching of the reactive hydrides.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of diphenylsilane from dichlorodiphenylsilane using the lithium aluminum hydride and calcium hydride method.[1]

| Parameter | Value | Reference |

| Starting Material | Dichlorodiphenylsilane (Ph2SiCl2) | [1] |

| Reducing Agents | Lithium aluminum hydride (LiAlH4), Calcium hydride (CaH2) | [1] |

| Solvent | Diethylene glycol dimethyl ether | [1] |

| Reaction Temperature | 110 °C | [1] |

| Reaction Time | 21 hours | [1] |

| Product Yield | 84.8% | [1] |

| Product Purity | High (further purification by distillation) | [2] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of diphenylsilane from dichlorodiphenylsilane.[1]

4.1. Materials and Equipment

-

Dichlorodiphenylsilane (Ph2SiCl2)

-

Lithium aluminum hydride (LiAlH4)

-

Calcium hydride (CaH2)

-

Diethylene glycol dimethyl ether (anhydrous)

-

Zirconium(IV) oxide ceramic microspheres (optional, for improved stirring)

-

250 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Spherical condenser

-

Constant pressure dropping funnel

-

Gas inlet for inert gas (e.g., Nitrogen)

-

Heating mantle

-

Apparatus for vacuum distillation

4.2. Reaction Setup

-

Thoroughly dry all glassware in an oven and assemble the reaction apparatus (four-neck flask with mechanical stirrer, condenser, dropping funnel, and nitrogen inlet) while hot.

-

Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

-

Under a nitrogen atmosphere, charge the reaction flask with calcium hydride (9.3 g, 0.22 mol), lithium aluminum hydride (0.38 g, 0.01 mol), and diethylene glycol dimethyl ether (25 mL). If using, add 40 g of ZrO2 ceramic microspheres.

-

Add dichlorodiphenylsilane (41.5 mL, 0.2 mol) to the dropping funnel.

4.3. Reaction Procedure

-

With vigorous stirring, slowly add the dichlorodiphenylsilane from the dropping funnel to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to 110 °C.

-

Maintain the reaction at this temperature for 21 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by taking aliquots and analyzing via a suitable method (e.g., GC-MS or NMR) to confirm the consumption of the starting material.

4.4. Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously quench the excess hydride by the dropwise addition of a suitable reagent (e.g., ethyl acetate (B1210297) followed by water or a dilute acid solution) under an inert atmosphere. This step is highly exothermic and produces hydrogen gas; appropriate safety precautions must be taken.

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water until the washings are neutral to litmus.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude diphenylsilane by vacuum distillation.[2] The boiling point of diphenylsilane is approximately 257 °C at 760 mmHg, but distillation should be performed under reduced pressure to avoid decomposition.[2]

Characterization of Diphenylsilane

The identity and purity of the synthesized diphenylsilane can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum of diphenylsilane typically shows a multiplet in the aromatic region (around δ 7.2-7.6 ppm) corresponding to the phenyl protons and a singlet or multiplet for the Si-H protons. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons. |

| IR Spectroscopy | The infrared spectrum will exhibit a characteristic Si-H stretching vibration, typically in the range of 2100-2200 cm⁻¹. |

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of diphenylsilane.

Caption: Reaction pathway for the synthesis of diphenylsilane.

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

Dichlorodiphenylsilane is corrosive and reacts with moisture to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

Conclusion

The synthesis of diphenylsilane from dichlorodiphenylsilane via reduction with lithium aluminum hydride and calcium hydride is a reliable and high-yielding method. This technical guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for the preparation of this important synthetic reagent. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (B1312307) ((C₆H₅)₂SiH₂) is an organosilicon compound that serves as a versatile reagent and intermediate in a multitude of chemical transformations.[1] Its unique reactivity, stemming from the presence of silicon-hydrogen bonds influenced by two phenyl groups, makes it a valuable tool in organic synthesis and materials science.[1] This guide provides a comprehensive overview of the physical and chemical properties of diphenylsilane, detailed experimental protocols, and a summary of its key applications.

Core Physical and Chemical Properties

Diphenylsilane is a colorless, odorless liquid under standard conditions.[1][2][3] It is stable under a dry, inert atmosphere but is sensitive to moisture and air.[3][4] Key quantitative properties are summarized in the tables below for easy reference.

Physical Properties of Diphenylsilane

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂Si | [1][2][3][5][6][7] |

| Molecular Weight | 184.31 g/mol | [1][3][5][6][7][8] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Odorless | [2] |

| Melting Point | < 20 °C | [1][3] |

| Boiling Point | 95-97 °C at 13 mmHg | [3][8][9][10] |

| 126-128 °C at 12 mmHg | [1] | |

| 127 °C at 12 mmHg | ||

| Density | 0.990 g/mL | [2] |

| 0.993 g/mL at 25 °C | [3][8][9][10] | |

| Refractive Index (n20/D) | 1.579 | [1][3][8][9][10] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [2][10] |

| 209 °F | [3] | |

| Vapor Density | 6.36 | [2] |

Chemical and Safety Properties of Diphenylsilane

| Property | Description | Source(s) |

| Stability | Stable under normal conditions in sealed containers under a dry, inert atmosphere.[2][4] | [2][4] |

| Reactivity | Decomposes in water.[3] Can generate hydrogen when exposed to alkalis and protic materials in the presence of metal salts.[4] | [3][4] |

| Conditions to Avoid | Exposure to moist air or water, heat, open flames, and sparks.[2][4] | [2][4] |

| Incompatible Materials | Strong oxidizing agents, alkalis, metal salts, and precious metals.[2][4] | [2][4] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and silicon dioxide.[11] | [11] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][11][12] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of diphenylsilane are crucial for obtaining high-purity material for research and development.

Synthesis of Diphenylsilane from Diphenyldichlorosilane

A common laboratory-scale synthesis of diphenylsilane involves the reduction of diphenyldichlorosilane.[13]

Materials and Equipment:

-

Diphenyldichlorosilane (Ph₂SiCl₂)

-

Lithium aluminum hydride (LiAlH₄) or Calcium Hydride (CaH₂)[13]

-

Anhydrous diethyl ether or Diethylene glycol dimethyl ether[13]

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is thoroughly dried and flushed with nitrogen.

-

Lithium aluminum hydride (or Calcium Hydride) is suspended in anhydrous diethyl ether (or diethylene glycol dimethyl ether) in the flask under a nitrogen atmosphere.[13]

-

A solution of diphenyldichlorosilane in anhydrous diethyl ether is added dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C).[13]

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the reaction goes to completion.[13] The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

The reaction is then carefully quenched by the slow addition of water or a dilute acid solution under cooling with an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude diphenylsilane is then purified by vacuum distillation.[3]

Purification of Diphenylsilane

Purification is critical to remove any unreacted starting materials or byproducts.

Procedure:

-

The crude diphenylsilane is dissolved in diethyl ether.

-

The ether solution is washed with a cold, dilute acetic acid solution, followed by washing with water until the washings are neutral.[3]

-

The organic layer is dried over anhydrous sodium sulfate.[3]

-

The diethyl ether is removed by evaporation.

-

The residual oil is distilled under reduced pressure to yield pure diphenylsilane.[3] It is important to note that distillation at atmospheric pressure can lead to decomposition.[3]

Chemical Reactivity and Applications

Diphenylsilane is a versatile reducing agent in organic synthesis. It is particularly useful for the hydrosilylation of carbonyl compounds, a reaction that can be catalyzed by various transition metal complexes.[14] This reaction is a key step in the synthesis of alcohols from aldehydes and ketones.

Furthermore, diphenylsilane is employed in radical chain reactions for the deoxygenation of alcohols and dehalogenation of bromo and iodo compounds.[3] It also finds application in the synthesis of silicone polymers, where it acts as a precursor to introduce phenyl groups, enhancing the thermal stability and mechanical properties of the resulting materials.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of diphenylsilane.

Caption: Workflow for the synthesis and purification of diphenylsilane.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Diphenylsilane | 775-12-2 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. scbt.com [scbt.com]

- 8. 二苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. ジフェニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 14. Diphenylsilane [organic-chemistry.org]

Spectroscopic Analysis of Diphenylsilane: A Technical Guide to 1H and 13C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for diphenylsilane (B1312307). It includes a detailed presentation of spectral data, comprehensive experimental protocols for data acquisition, and visual diagrams to elucidate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for molecular characterization.

Introduction to Diphenylsilane and NMR Spectroscopy

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound that is a colorless liquid at room temperature. It serves as a versatile reagent and precursor in organic and organometallic synthesis. NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. This guide focuses on the two most common types of NMR spectroscopy for organic molecules: 1H (proton) and 13C (carbon-13) NMR.

Spectroscopic Data of Diphenylsilane

The 1H and 13C NMR spectra of diphenylsilane exhibit characteristic signals corresponding to the different types of protons and carbons in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

1H NMR Spectroscopic Data

The 1H NMR spectrum of diphenylsilane is characterized by signals in the aromatic region and a distinct signal for the silicon-hydride protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.58 | Multiplet | 4H | Ortho-protons of the phenyl groups |

| ~7.36 | Multiplet | 6H | Meta- and para-protons of the phenyl groups |

| ~4.93 | Singlet | 2H | Si-H protons |

Table 1: Summary of 1H NMR data for Diphenylsilane in CDCl₃.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of diphenylsilane. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

| Chemical Shift (δ) ppm | Assignment |

| ~135.3 | C-ortho |

| ~134.8 | C-ipso |

| ~129.6 | C-para |

| ~128.1 | C-meta |

Table 2: Summary of 13C NMR data for Diphenylsilane in CDCl₃.

Experimental Protocols

The following sections detail the methodologies for the preparation of a diphenylsilane sample and the acquisition of 1H and 13C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of diphenylsilane for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good dissolving power and the presence of a deuterium (B1214612) signal for locking the magnetic field.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the diphenylsilane.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

3.2.1. 1H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise ratio).

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 6 ppm).

3.2.2. 13C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024 to 4096 (or more, as 13C has a low natural abundance).

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Transmitter Frequency (O1P): Centered in the middle of the expected spectral range (e.g., 100 ppm).

Visualizations

The following diagrams illustrate the relationship between the molecular structure of diphenylsilane and its NMR signals, as well as a general workflow for an NMR experiment.

Figure 1: Correlation between the molecular structure of diphenylsilane and its corresponding 1H and 13C NMR signals.

Figure 2: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Diphenylsilane Si-H Bond

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the silicon-hydrogen (Si-H) bond in diphenylsilane (B1312307) (Ph₂SiH₂). It covers the fundamental principles of the Si-H stretching vibration, factors influencing its frequency, and standard experimental protocols for its analysis.

Introduction to Si-H Vibrational Spectroscopy

Infrared spectroscopy is an indispensable analytical technique for the characterization of organosilicon compounds, providing a direct correlation between IR absorption bands and molecular structure.[1][2] The Si-H functional group is particularly well-suited for IR analysis due to its characteristic absorption in a spectral region (typically 2080-2280 cm⁻¹) that is often free from interference by other common organic functional groups.[1] The precise frequency of the Si-H stretching vibration (ν_Si-H_) is highly sensitive to the electronic environment around the silicon atom, making it a valuable probe for studying molecular structure and intermolecular interactions.

Quantitative Data: Si-H Stretching Frequency in Diphenylsilane

| Condition | Compound | Reported ν(Si-H) (cm⁻¹) | Notes |

| Condensed Phase | Diphenylsilane | ~2140 | The primary Si-H stretching absorption band is observed in the condensed phase spectrum.[4] |

| General Range | Various Organosilanes | 2080 - 2280 | The position is highly sensitive to the electronegativity of substituents on the silicon atom.[1] |

| Non-polar Solvents (e.g., Hexane) | Triphenylsilane (Analogue) | 2118.5 | In non-polar paraffinic solvents, the frequency is relatively unshifted.[3] |

| Polarizable Solvents (e.g., CS₂) | Triphenylsilane (Analogue) | 2115.6 | A small red shift (to lower frequency) is observed, indicating solvent-solute interactions.[3] |

| Dihydrogen Bonding | Phenol-Silane Clusters | Red-shifted | When acting as a proton acceptor in a dihydrogen bond (O-H···H-Si), the Si-H frequency is perturbed.[5][6] |

Factors Influencing the Si-H Stretching Frequency

The exact absorption frequency of the Si-H bond is modulated by several key factors, providing insight into the molecule's chemical environment.

-

Inductive Effects: The electronegativity of the substituents attached to the silicon atom significantly impacts the ν_Si-H_ frequency.[1] For diphenylsilane, the two phenyl groups are electron-withdrawing relative to alkyl groups, which influences the force constant of the Si-H bond and thus its vibrational frequency.

-

Solvent Effects: While the Si-H bond is not a classic hydrogen bond donor, it is susceptible to solvent-induced frequency shifts.[3] These effects arise from nonspecific solute-solvent interactions.[3] Studies on analogous silanes show that no single solvent property, such as dielectric constant, can perfectly correlate with the observed shifts, suggesting that a combination of specific and non-specific interactions is at play.[3]

-

Intermolecular Interactions: The Si-H group can act as a proton acceptor to form a "dihydrogen bond" with a proton donor, such as the hydroxyl group of a phenol.[5][6] This interaction, characterized as X-H···H-Si, leads to a red shift in the stretching frequency of the proton donor (e.g., ν_O-H_) and perturbs the Si-H bond.[5]

Experimental Protocol for IR Analysis of Diphenylsilane

The following outlines a general methodology for acquiring the IR spectrum of diphenylsilane, based on standard practices for organosilane analysis.[7][8]

1. Sample Preparation:

-

Liquid Samples (Neat): As diphenylsilane is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., KBr or NaCl).

-

Solution Samples: To study solvent effects, prepare a dilute solution (e.g., 1-5% w/v) of diphenylsilane in the desired spectroscopic-grade solvent (e.g., carbon tetrachloride, hexane, acetonitrile). The solution is then introduced into a liquid transmission cell of a known path length (e.g., 0.1-1.0 mm).

2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]

-

Background Spectrum: A background spectrum of the empty beam path (for neat samples) or the pure solvent in the sample cell (for solutions) must be collected first.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.

-

Typical Parameters:

3. Data Processing and Analysis:

-

Background Subtraction: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Identification: The characteristic Si-H stretching peak is identified in the 2100-2200 cm⁻¹ region.

-

Analysis: The peak position (frequency), intensity, and shape are analyzed to provide structural information.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Silane, diphenyl- [webbook.nist.gov]

- 5. First observation of a dihydrogen bond involving the Si-H group in phenol-diethylmethylsilane clusters by infrared-ultraviolet double-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [kb.osu.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diphenylsilane (B1312307) (C₁₂H₁₂Si). Understanding these fragmentation pathways is crucial for the structural elucidation of organosilane compounds and their metabolites, a key aspect in various research and development sectors, including pharmaceuticals and materials science.

Introduction to Diphenylsilane and Mass Spectrometry

Diphenylsilane is an organosilicon compound with the formula (C₆H₅)₂SiH₂. Its unique chemical structure, featuring two phenyl groups and two hydrogen atoms attached to a central silicon atom, leads to a characteristic and informative fragmentation pattern under electron ionization. EI-MS is a powerful analytical technique where high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. Analyzing this fragmentation pattern allows for the determination of the molecular weight and the deduction of the original molecule's structure.

Experimental Protocol for Electron Ionization Mass Spectrometry of Diphenylsilane

The acquisition of a reproducible mass spectrum for diphenylsilane requires careful adherence to standardized experimental protocols. The following outlines a typical methodology for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detector: Electron Multiplier

GC Conditions:

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 280 °C.

-

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

MS Conditions:

-

Ionization Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.

-

Source Temperature: 220 °C.[1]

-

Sample Temperature: 150 °C.[1]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all significant fragments and the molecular ion.

-

Solvent Delay: A suitable delay to prevent the solvent peak from saturating the detector.

Sample Preparation:

-

Prepare a dilute solution of diphenylsilane (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Quantitative Analysis of the Diphenylsilane Mass Spectrum

The mass spectrum of diphenylsilane is characterized by a series of peaks, each corresponding to a specific fragment ion. The relative intensity of these peaks provides insight into the stability of the respective ions. The table below summarizes the prominent peaks, their mass-to-charge ratios (m/z), and their relative intensities as observed in a typical 75 eV EI mass spectrum.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 184 | 11.2 | [M]⁺ (Molecular Ion) |

| 183 | 22.8 | [M-H]⁺ |

| 182 | 5.4 | [M-2H]⁺ |

| 181 | 14.4 | [M-3H]⁺ or [M-H-H₂]⁺ |

| 106 | 100.0 | [C₆H₅SiH]⁺ |

| 105 | 59.8 | [C₆H₅Si]⁺ |

| 79 | 7.9 | [SiH₃]⁺ or rearrangement product |

| 78 | 2.5 | [C₆H₆]⁺ (Benzene) |

| 77 | 3.0 | [C₆H₅]⁺ (Phenyl) |

| 53 | 10.9 | [C₄H₅]⁺ |

| 51 | 2.5 | [C₄H₃]⁺ |

Proposed Fragmentation Pathways

The fragmentation of the diphenylsilane molecular ion ([M]⁺, m/z 184) proceeds through several key pathways, which can be visualized to understand the logical relationships between the observed fragments. The initial ionization event involves the removal of an electron, most likely from the Si-H bond or the π-system of a phenyl group, to form the molecular ion.

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Primary fragmentation pathways of diphenylsilane upon electron ionization.

Description of Key Fragmentation Steps:

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 183): This is a very common initial fragmentation step for compounds containing Si-H bonds, leading to the abundant peak at m/z 183.

-

Loss of a Phenyl Radical ([M-C₆H₅]⁺, m/z 107): Cleavage of the Si-C bond results in the loss of a phenyl radical, forming the ion at m/z 107.

-

Formation of the Base Peak ([C₆H₅SiH]⁺, m/z 106): The most abundant ion, the base peak, is observed at m/z 106. This is likely formed through a rearrangement process involving the loss of a benzene (B151609) molecule from the [M-H]⁺ ion.

-

Formation of [C₆H₅Si]⁺ (m/z 105): This ion can be formed by the loss of a hydrogen radical from the base peak ion at m/z 106.

-

Formation of the Phenyl Cation ([C₆H₅]⁺, m/z 77): The cleavage of the Si-C bond can also result in the charge being retained by the phenyl group, leading to the peak at m/z 77.

The following diagram illustrates a more detailed logical workflow for the fragmentation cascade, highlighting the interconnectedness of the major fragment ions.

Caption: Logical workflow of major fragmentation events for diphenylsilane.

Conclusion

The electron ionization mass spectrum of diphenylsilane provides a wealth of structural information through its distinct fragmentation pattern. The molecular ion is readily identifiable, and the subsequent losses of hydrogen and phenyl radicals, along with characteristic rearrangement reactions, lead to a series of diagnostic fragment ions. The base peak at m/z 106 is a particularly notable feature. A thorough understanding of these fragmentation pathways is indispensable for the confident identification and structural analysis of diphenylsilane and related organosilicon compounds in complex matrices. This guide provides the foundational knowledge and data necessary for researchers and professionals working with these important molecules.

References

CAS number and molecular weight of Diphenyl-silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-silane ((C₆H₅)₂SiH₂) is an organosilicon compound that has garnered significant attention in the scientific community for its versatility as a reducing agent and as a precursor in the synthesis of silicon-containing polymers and materials.[1] Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent in a multitude of chemical transformations, including hydrosilylation, reduction of carbonyls, and deoxygenation reactions. This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams.

Physicochemical Properties and Data

This compound is a colorless liquid at room temperature and is soluble in many common organic solvents.[1][2] It is sensitive to air and moisture, and should be handled under an inert atmosphere.[2] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 775-12-2 | [2][3] |

| Molecular Formula | C₁₂H₁₂Si | [3][4] |

| Molecular Weight | 184.31 g/mol | [2][3] |

| Boiling Point | 95-97 °C at 13 mmHg | [2][4] |

| Density | 0.993 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.579 | [2] |

| Flash Point | 209 °F (98.3 °C) | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a dichlorodiphenylsilane (B42835) precursor. Several reducing agents can be employed, with lithium aluminum hydride and calcium hydride being common choices.

Experimental Protocol: Synthesis via Reduction of Dichlorodiphenylsilane

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Lithium aluminum hydride (LiAlH₄) or Calcium Hydride (CaH₂)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Diethylene glycol dimethyl ether

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl) solution (ice-cold)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive reagents.

-

Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, place a stirred suspension of the reducing agent (e.g., 1.1 equivalents of LiAlH₄) in anhydrous THF.

-

Addition of Precursor: Dissolve dichlorodiphenylsilane (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Slowly add the dichlorodiphenylsilane solution to the stirred suspension of the reducing agent in the flask. The addition should be done at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to ensure the reaction goes to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ice-cold 1 M HCl solution to neutralize any unreacted reducing agent. This step should be performed with extreme care as it can be highly exothermic and produce hydrogen gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Key Applications in Chemical Synthesis

This compound is a powerful and selective reducing agent in a variety of organic transformations. Its utility is highlighted in the following applications.

Hydrosilylation of Carbonyl Compounds

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-oxygen double bond in aldehydes and ketones. This reaction, often catalyzed by transition metal complexes, is a fundamental method for the reduction of carbonyls to the corresponding alcohols.

Caption: General pathway for ketone hydrosilylation.

Experimental Protocol: Rhodium-Catalyzed Reduction of an Ester

This protocol details the reduction of a carboxylic ester to an alcohol using this compound in the presence of a rhodium catalyst.[5]

Materials:

-

Carboxylic ester (e.g., ethyl decanoate)

-

This compound

-

Wilkinson's catalyst ([RhCl(PPh₃)₃]) or [RhCl(cod)]₂/4PPh₃

-

Anhydrous solvent (e.g., THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk tube or similar reaction vessel

Procedure:

-

Inert Atmosphere: In a Schlenk tube under an inert atmosphere of nitrogen or argon, add the carboxylic ester (1 equivalent) and the rhodium catalyst (e.g., 1 mol% Wilkinson's catalyst).

-

Solvent and Reagent Addition: Add anhydrous THF to dissolve the starting materials. Then, add this compound (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or TLC. With Wilkinson's catalyst, the reduction of esters like ethyl decanoate (B1226879) can be complete within 6 hours.[5]

-

Workup: Upon completion, the reaction mixture is typically subjected to an aqueous workup to hydrolyze the resulting silyl ether and isolate the desired alcohol. The product can then be purified by column chromatography.

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, offering a reliable and often highly selective means of reduction and functionalization. Its applications extend from fundamental organic transformations to the synthesis of advanced materials. The protocols and data presented in this guide are intended to provide researchers and professionals with a solid foundation for the safe and effective use of this versatile compound in their work. As research continues to uncover new catalytic systems and applications, the importance of this compound in the chemical sciences is poised to grow even further.

References

Navigating the Solubility of Diphenylsilane: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of diphenylsilane (B1312307) in common organic solvents. This document provides a theoretical framework for understanding its solubility, qualitative data, and a detailed experimental protocol for quantitative determination.

While specific quantitative solubility data for diphenylsilane is not extensively documented in publicly available literature, a strong understanding of its chemical properties allows for accurate prediction of its behavior in various solvents. Diphenylsilane is a nonpolar molecule due to the presence of two phenyl groups and the relatively low electronegativity difference between silicon and hydrogen. Following the principle of "like dissolves like," it is anticipated to be readily soluble in nonpolar organic solvents and less soluble in polar solvents.

Qualitative Solubility Profile of Diphenylsilane

Based on available literature and chemical principles, the following table summarizes the expected qualitative solubility of diphenylsilane. It is important to note that for many applications, diphenylsilane is considered miscible with a wide range of common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether, Chloroform, Dichloromethane | Miscible/Highly Soluble | Similar nonpolar nature allows for effective van der Waals interactions between diphenylsilane and the solvent molecules.[1][2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | While these solvents possess a dipole moment, the absence of hydrogen bonding allows for dissolution of nonpolar compounds like diphenylsilane.[4] |

| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of protic solvents makes it energetically unfavorable to solvate the nonpolar diphenylsilane molecules.[5][6] |

Experimental Determination of Diphenylsilane Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline methods for determining both the miscibility (for highly soluble systems) and the quantitative solubility of diphenylsilane in a given organic solvent.

I. Preliminary Miscibility Assessment

This initial qualitative test quickly determines if diphenylsilane is fully miscible with the solvent at room temperature.

Materials:

-

Diphenylsilane (≥97% purity)

-

Solvent of interest (analytical grade)

-

Small glass vials or test tubes with caps

-

Calibrated pipettes

Procedure:

-

To a clean, dry vial, add 1 mL of the solvent of interest.

-

Add 1 mL of diphenylsilane to the same vial.

-

Cap the vial securely and shake vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed for a few minutes and observe.

-

Observation:

II. Quantitative Solubility Determination by Gravimetric Analysis

For solvents in which diphenylsilane is not fully miscible, this gravimetric method provides a quantitative measure of solubility.[7][8][9]

Materials:

-

Diphenylsilane (≥97% purity)

-

Solvent of interest (analytical grade)

-

Sealable, temperature-controlled shaker or water bath

-

Centrifuge and centrifuge tubes (if necessary for phase separation)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (readable to at least 0.1 mg)

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

In a sealable flask, add a known volume of the solvent (e.g., 10 mL).

-

Add an excess of diphenylsilane to the solvent. An excess is present when a separate, undissolved phase of diphenylsilane is clearly visible.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure an excess of the diphenylsilane phase remains.

-

-

Sample Collection and Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled bath for any undissolved diphenylsilane to settle.

-

Carefully draw a known volume of the supernatant (the solvent saturated with diphenylsilane) using a pipette or syringe. To avoid contamination from the undissolved phase, it is crucial to take the sample from the upper portion of the solvent layer.

-

For fine dispersions, the sample should be filtered through a syringe filter compatible with the solvent.

-

-

Gravimetric Analysis:

-

Dispense a precise volume of the clear, saturated solution (e.g., 5 mL) into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, the remaining residue is the dissolved diphenylsilane.

-

Place the dish in an oven at a temperature below the boiling point of diphenylsilane to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.[7][9]

-

-

Calculation:

-

Mass of dissolved diphenylsilane = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/mL) = Mass of dissolved diphenylsilane / Volume of the saturated solution sample taken

-

Solubility can also be expressed in other units such as g/100 mL, mol/L, or as a weight percentage.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of diphenylsilane.

Caption: Workflow for solubility determination of diphenylsilane.

Logical Relationship of Solubility Principles

The solubility behavior of diphenylsilane is governed by fundamental principles of intermolecular forces.

Caption: Principle of "like dissolves like" for diphenylsilane.

References

- 1. Understanding Polar and Non-polar Solvents: The Ultimate Guide to Solubility | Aure Chemical [aurechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Miscibility - Wikipedia [en.wikipedia.org]

- 6. 775-12-2 CAS MSDS (Diphenylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Commercial Availability and Purity of Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of diphenylsilane (B1312307) (C₁₂H₁₂Si), a versatile organosilane intermediate. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality diphenylsilane and implementing robust quality control measures.

Commercial Availability

Diphenylsilane is readily available from a variety of chemical suppliers. Purity levels and available quantities vary by manufacturer, catering to a range of research and development needs.

Major Suppliers and Purity Levels

Several reputable chemical suppliers offer diphenylsilane. The most commonly available purities range from 97% to higher grades, with some suppliers offering purities up to 99.6%. Below is a summary of major suppliers and their typically advertised purities.

| Supplier | Stated Purity | Notes |

| Sigma-Aldrich | 97% | Available in various quantities, often packaged in ampules.[1] |

| Strem Chemicals | min. 97% | - |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Specifies Gas Chromatography (GC) as the method for purity analysis. |

| Alfa Aesar | 97% | A certificate of analysis for a specific lot showed an elemental analysis of 97.5%.[2] |

| ChemicalBook | 98.00% to 99.6% | Lists various suppliers with a range of purities.[2] |

Note: Purity specifications can vary between batches. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased material.[3][4]

Pricing and Packaging

Pricing for diphenylsilane is dependent on the supplier, purity, and quantity ordered. Smaller quantities (e.g., 5g, 25g) are typically available for laboratory research, with larger, bulk quantities available upon request for process development and manufacturing.

Purity and Impurity Profile

Ensuring the purity of diphenylsilane is critical for its successful application, particularly in sensitive areas such as drug development and materials science. The impurity profile is largely influenced by the synthetic route used for its manufacture.

Common Synthesis Routes and Potential Impurities

The most common laboratory and industrial synthesis of diphenylsilane involves the reduction of diphenyldichlorosilane (Ph₂SiCl₂).

Synthesis Reaction:

Ph₂SiCl₂ + 2[H] → Ph₂SiH₂ + 2HCl

Given this primary synthetic pathway, the following are potential impurities:

-

Diphenyldichlorosilane (Ph₂SiCl₂): Unreacted starting material is a common impurity. Due to its reactivity with water, it can be corrosive to metals and tissue.

-

Diphenylsilanediol (Ph₂Si(OH)₂): This diol can form from the hydrolysis of diphenyldichlorosilane. Its presence can be accelerated by basic impurities.[5]

-

Siloxanes: Partial hydrolysis and condensation of diphenylsilane or its precursors can lead to the formation of various siloxane oligomers.

-

Solvent Residues: Residual solvents from the reaction and purification steps may be present.

Quality Control and Analytical Methodologies

A robust quality control program is essential to verify the purity of diphenylsilane and identify any significant impurities. The following analytical techniques are commonly employed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of diphenylsilane.

Experimental Protocol (General Methodology):

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended. GC-MS is particularly useful for the identification of unknown impurities.

-

Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. Typical dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection: A split/splitless injector is typically used. The injection volume and split ratio should be optimized to avoid column overload.

-

Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A general starting program could be:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 280 °C.

-

Final Hold: 5-10 minutes.

-

This program should be optimized based on the specific instrument and the suspected impurities.

-

-

Sample Preparation:

-

Accurately weigh a sample of diphenylsilane.

-

Dissolve the sample in a high-purity, volatile solvent (e.g., hexane, toluene).

-

The concentration should be optimized to be within the linear range of the detector.

-

-

Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor with an FID. For more accurate quantification, a reference standard of diphenylsilane should be used to create a calibration curve. Impurities can be quantified against this curve or by using their own reference standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of diphenylsilane. ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the molecule and any impurities present.

Experimental Protocol (General Methodology):

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the diphenylsilane sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆). Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) must be accurately weighed and added to the sample.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The Si-H protons of diphenylsilane typically appear as a singlet or a multiplet depending on the resolution and coupling to ²⁹Si.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the phenyl carbons.

-

²⁹Si NMR: This can be useful for identifying other silicon-containing impurities.

-

-

Data Analysis:

-

Purity Assessment: The purity can be estimated by comparing the integration of the diphenylsilane signals to the integration of any impurity signals in the ¹H NMR spectrum.

-

qNMR Analysis: The purity is calculated by comparing the integral of a known diphenylsilane proton signal to the integral of the internal standard's signal, taking into account the number of protons for each signal and the masses of the sample and standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and for confirming the identity of a material.

Experimental Protocol (General Methodology):

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquids.

-

Sample Preparation:

-

Neat Liquid: A drop of the diphenylsilane liquid can be placed between two KBr or NaCl plates.

-

ATR: A drop of the sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample holder or ATR crystal.

-

Collect the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure diphenylsilane. Key characteristic peaks include:

-

Si-H stretch: ~2150 cm⁻¹

-

Aromatic C-H stretch: >3000 cm⁻¹

-

Aromatic C=C stretches: ~1600-1450 cm⁻¹

-

The presence of a broad O-H stretch (~3300 cm⁻¹) could indicate the presence of diphenylsilanediol.

-

Quality Control Workflow

A systematic workflow is crucial for ensuring the quality of incoming diphenylsilane.

Conclusion

The commercial availability of diphenylsilane from various suppliers provides researchers with multiple sourcing options. However, the purity of the material can vary, and a thorough understanding of potential impurities and the implementation of a robust analytical quality control program are essential. By utilizing a combination of GC, NMR, and FTIR, scientists can confidently assess the quality of their diphenylsilane, ensuring the reliability and reproducibility of their research and development activities.

References

Methodological & Application

Application Notes and Protocols: Diphenylsilane in Catalytic Hydrosilylation of Alkenes and Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, is a cornerstone of organosilicon chemistry. This atom-economical reaction provides a direct route to valuable organosilane compounds, which are pivotal intermediates in organic synthesis, materials science, and pharmaceutical development. Diphenylsilane (B1312307) (Ph₂SiH₂) has emerged as a versatile and widely used hydrosilylating agent due to its favorable reactivity, stability, and the synthetic utility of the resulting diphenylsilyl group.

These application notes provide a detailed overview of the use of diphenylsilane in the catalytic hydrosilylation of alkenes and alkynes, focusing on various catalytic systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to guide researchers in the practical application of this important transformation.

General Principles and Mechanisms

The catalytic hydrosilylation of alkenes and alkynes is most commonly catalyzed by transition metal complexes, with platinum, rhodium, ruthenium, iron, and cobalt being prominent examples. The most widely accepted general mechanism for this transformation is the Chalk-Harrod mechanism.

Chalk-Harrod Mechanism

The Chalk-Harrod mechanism involves the following key steps:

-

Oxidative Addition: The Si-H bond of diphenylsilane adds to the low-valent metal center.

-

Coordination: The alkene or alkyne substrate coordinates to the resulting metal-silyl-hydride complex.

-

Migratory Insertion: The coordinated alkene or alkyne inserts into either the metal-hydride bond (hydrometallation pathway) or the metal-silyl bond (silylmetallation pathway).

-

Reductive Elimination: The resulting alkyl- or vinyl-silyl metal complex undergoes reductive elimination to afford the hydrosilylated product and regenerate the active catalyst.

Caption: Generalized Chalk-Harrod mechanism for alkene hydrosilylation.

Application in Alkene Hydrosilylation

The hydrosilylation of alkenes with diphenylsilane provides a straightforward method for the synthesis of alkyl(diphenyl)silanes. The regioselectivity of this reaction is a key consideration, with terminal alkenes potentially yielding either the linear (anti-Markovnikov) or branched (Markovnikov) product. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity.

Quantitative Data Summary for Alkene Hydrosilylation

| Catalyst System | Alkene Substrate | Product(s) | Yield (%) | Regioselectivity (linear:branched) | Reference |

| Co(acac)₂ / Ligand | Styrene | Branched | 95 | >99:1 | [1] |

| Co(acac)₂ / Ligand | 1-Octene | Linear | 91 | >99:1 | [1] |

| Iron Complex | Styrene | Branched | 95 | >98:2 | [1] |

| Nickel(II) Indenyl Complex | Styrene | Branched | 50-80 | N/A | [2] |

Experimental Protocols for Alkene Hydrosilylation

Protocol 1: Cobalt-Catalyzed Hydrosilylation of Styrene (Markovnikov Selective)

This protocol describes a general procedure for the cobalt-catalyzed Markovnikov-selective hydrosilylation of vinylarenes.[1]

Materials:

-

Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)

-

Appropriate phosphine (B1218219) or nitrogen-based ligand (e.g., a bisphosphine or pyridine-2,6-diimine)

-

Styrene

-

Diphenylsilane

-

Anhydrous solvent (e.g., THF or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, a Schlenk tube is charged with Co(acac)₂ (1-5 mol%) and the desired ligand (1-5 mol%).

-

Anhydrous solvent is added, and the mixture is stirred until a homogeneous solution is formed.

-

Styrene (1.0 equiv) is added to the catalyst solution.

-

Diphenylsilane (1.1-1.5 equiv) is then added dropwise to the reaction mixture.

-

The reaction is stirred at the desired temperature (typically room temperature to 80 °C) and monitored by GC-MS or TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the branched alkyl(diphenyl)silane.

Caption: General workflow for cobalt-catalyzed alkene hydrosilylation.

Application in Alkyne Hydrosilylation

The hydrosilylation of alkynes with diphenylsilane is a powerful method for the synthesis of vinylsilanes, which are versatile building blocks in organic synthesis. This reaction can yield a mixture of regio- and stereoisomers, including α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes. The product distribution is highly dependent on the catalyst, silane, and reaction conditions.

Quantitative Data Summary for Alkyne Hydrosilylation

| Catalyst System | Alkyne Substrate | Product(s) | Yield (%) | Regio- and Stereoselectivity | Reference |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | α-vinylsilane | High | Good α-selectivity | [3] |

| Grubbs' First-Gen | Terminal Alkynes | β-(Z)-vinylsilane | Varies | Predominantly β-(Z) | [4][5] |

| Co-PNP Pincer Complex | Internal Alkynes | (E)-silylalkenes | 75-99 | Exclusive syn-addition | [6] |

| [Ir(cod)₂]SbF₆ | Internal Alkynes | E-enol products | up to 92 | High E-selectivity | [7] |

Experimental Protocols for Alkyne Hydrosilylation

Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne (α-Selective)

This protocol provides a general method for the α-selective hydrosilylation of terminal alkynes using a cationic ruthenium catalyst.[3]

Materials:

-

[Cp*Ru(MeCN)₃]PF₆

-

Terminal alkyne (e.g., Phenylacetylene)

-

Diphenylsilane

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried Schlenk flask is charged with the terminal alkyne (1.0 equiv) and anhydrous solvent under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

[Cp*Ru(MeCN)₃]PF₆ (1-5 mol%) is added to the cooled solution.

-

Diphenylsilane (1.1-1.2 equiv) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by GC-MS or ¹H NMR).

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the α-vinylsilane.

Caption: Workflow for Ru-catalyzed α-selective alkyne hydrosilylation.

Protocol 3: Cobalt-Catalyzed syn-Hydrosilylation of an Internal Alkyne

This protocol details a procedure for the selective syn-hydrosilylation of internal alkynes catalyzed by a cobalt-PNP pincer complex.[6]

Materials:

-

Cobalt-PNP pincer pre-catalyst

-

Internal alkyne (e.g., Diphenylacetylene)

-

Diphenylsilane

-

Anhydrous THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, a Schlenk tube is charged with the cobalt pre-catalyst (3-5 mol%).

-

Anhydrous THF is added, followed by the internal alkyne (1.0 equiv).

-

Diphenylsilane (1.5 equiv) is then added to the mixture.

-

The Schlenk tube is sealed and the reaction mixture is stirred at 50 °C.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the (E)-silylalkene.

Conclusion

The catalytic hydrosilylation of alkenes and alkynes using diphenylsilane is a robust and versatile methodology for the synthesis of valuable organosilicon compounds. The choice of catalyst is paramount in controlling the regio- and stereochemical outcome of the reaction. This collection of application notes and protocols serves as a practical guide for researchers to effectively utilize diphenylsilane in their synthetic endeavors. Further exploration and development of more sustainable and efficient catalysts, particularly those based on earth-abundant metals, will continue to expand the utility of this important transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrosilylation Catalyst [sigmaaldrich.com]

- 4. Regio- and stereoselective hydrosilylation of terminal alkynes using Grubbs' first-generation olefin-metathesis catalyst [organic-chemistry.org]

- 5. Regio- and stereoselective hydrosilylation of terminal alkynes using Grubbs' first-generation olefin-metathesis catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 7. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]

Application Notes and Protocols: Diphenylsilane as a Versatile Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane (B1312307) (Ph₂SiH₂) is a versatile and increasingly popular reducing agent in modern organic synthesis. Its appeal lies in its moderate reactivity, high functional group tolerance, and the generation of environmentally benign siloxane byproducts. This document provides a detailed overview of the mechanisms, applications, and experimental protocols for the use of diphenylsilane in the reduction of various functional groups, with a particular focus on its relevance to pharmaceutical and drug development.

Mechanism of Action

The reducing power of diphenylsilane is harnessed through several activation strategies, primarily involving transition metal catalysts or nucleophilic activation. The specific mechanism can vary depending on the catalyst and substrate.

Rhodium-Catalyzed Hydrosilylation of Carbonyls (Modified Chalk-Harrod Mechanism)

A widely accepted pathway for the rhodium-catalyzed reduction of ketones is the modified Chalk-Harrod mechanism. The catalytic cycle involves the oxidative addition of diphenylsilane to a Rh(I) complex, followed by coordination of the carbonyl compound. Subsequent insertion of the carbonyl into the Rh-Si bond, followed by reductive elimination, yields the silyl (B83357) ether product and regenerates the active catalyst.

Nickel-Catalyzed Reduction of Carboxylic Acids

The reduction of carboxylic acids to aldehydes using a nickel catalyst and diphenylsilane proceeds through a distinct mechanism. The carboxylic acid is first activated, typically with an agent like dimethyl dicarbonate (B1257347) (DMDC), to form a mixed anhydride (B1165640). This anhydride then undergoes oxidative addition to a Ni(0) species. Transmetalation with diphenylsilane followed by reductive elimination releases the aldehyde and regenerates the Ni(0) catalyst.[1]

Applications in Synthesis

Diphenylsilane is a versatile reagent capable of reducing a wide array of functional groups with high chemoselectivity.

Reduction of Carbonyls, Esters, and Amides

Diphenylsilane, in the presence of a suitable catalyst, efficiently reduces various carbonyl-containing functional groups. The choice of catalyst and reaction conditions can be tuned to achieve the desired transformation.

| Substrate | Catalyst System | Product | Typical Yield (%) | Reference |

| Aromatic Ketones | [Rh(cod)Cl]₂ / Ligand | Secondary Alcohols | 83-97 | [2] |

| Esters | [RhCl(cod)]₂ / 4PPh₃ | Primary Alcohols | 92-98 | [3] |

| Carboxylic Acids | NiCl₂(dme) / Zn / DMDC | Aldehydes | Good to Excellent | [1] |

| N-monosubstituted Amides | [RhCl(PPh₃)₃] | Secondary Amines | Moderate to Good | [3] |

| α,β-Unsaturated Ketones (Conjugate Reduction) | Cu-NHC Complex | Saturated Ketones | Good to Excellent | [4] |

Application in Drug Development: Synthesis of Silanediol (B1258837) Peptide Isosteres

A significant application of diphenylsilane in drug development is the synthesis of silanediol peptide isosteres. These compounds are potent inhibitors of proteases, a class of enzymes implicated in numerous diseases. The synthesis involves a sequential functionalization of diphenylsilane.[5]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Reduction of an Ester to a Primary Alcohol[3]

This protocol describes the reduction of ethyl decanoate (B1226879) to decanol.

Materials:

-

Ethyl decanoate

-

Diphenylsilane (Ph₂SiH₂)

-

[RhCl(cod)]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of [RhCl(cod)]₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.04 mmol) in anhydrous THF (e.g., 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add ethyl decanoate (e.g., 1 mmol).

-

To this mixture, add diphenylsilane (e.g., 2.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-72 hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford decanol.

Expected Yield: 98%[3]

Protocol 2: Nickel-Catalyzed Reduction of a Carboxylic Acid to an Aldehyde[1]

This protocol outlines the selective reduction of a carboxylic acid to the corresponding aldehyde.

Materials:

-

Carboxylic acid substrate

-

Diphenylsilane (Ph₂SiH₂)

-

NiCl₂(dme) (dichloro(1,2-dimethoxyethane)nickel(II))

-

Zinc powder (Zn)

-

Dimethyl dicarbonate (DMDC)

-

Anhydrous solvent (e.g., THF or 1,4-dioxane)

-

Standard workup and purification reagents

Procedure:

-

In a glovebox or under an inert atmosphere, add the carboxylic acid (e.g., 1 mmol), NiCl₂(dme) (e.g., 0.1 mmol), and zinc powder (e.g., 0.1 mmol) to a reaction vessel.

-

Add the anhydrous solvent (e.g., 4 mL).

-

Add dimethyl dicarbonate (e.g., 1.2 mmol) followed by diphenylsilane (e.g., 1.5 mmol).

-

Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench carefully.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the aldehyde.

Note: This method is highly effective for a wide range of substrates, including pharmaceutically relevant structures, with good yields and no over-reduction to the alcohol.[1]

Protocol 3: Copper-Catalyzed Conjugate Reduction of an α,β-Unsaturated Ketone[4]

This protocol describes the 1,4-reduction of an enone to a saturated ketone.

Materials:

-

α,β-Unsaturated ketone

-

Diphenylsilane (Ph₂SiH₂)

-

Copper(I) catalyst (e.g., a copper-N-heterocyclic carbene complex)

-

Base (e.g., NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Standard workup and purification reagents

Procedure:

-

To a reaction vessel under an inert atmosphere, add the copper catalyst (e.g., 0.01-0.1 mol%) and the base (e.g., 0.01-0.1 mol%).

-

Add the anhydrous solvent, followed by the α,β-unsaturated ketone (e.g., 1 mmol).

-

Add diphenylsilane (e.g., 1.2 mmol) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC.

-

Quench the reaction and perform a standard aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain the saturated ketone.

Conclusion

Diphenylsilane has emerged as a powerful and selective reducing agent in organic synthesis. Its utility in the reduction of a wide range of functional groups, coupled with its application in the synthesis of complex molecules relevant to drug discovery, makes it an invaluable tool for researchers in both academic and industrial settings. The protocols provided herein offer a starting point for the practical application of this versatile reagent.

References

Application Notes and Protocols: Selective Reduction of Aldehydes and Ketones with Diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of carbonyl compounds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Diphenylsilane (B1312307) (Ph₂SiH₂) has emerged as a versatile and chemoselective reducing agent for aldehydes and ketones. Its milder nature compared to traditional metal hydrides like lithium aluminum hydride allows for greater functional group tolerance. The reactivity and selectivity of diphenylsilane are often enhanced by the use of a catalyst, which can range from transition metal complexes to organocatalysts such as N-heterocyclic carbenes (NHCs). This document provides detailed application notes and experimental protocols for the selective reduction of aldehydes and ketones using diphenylsilane.